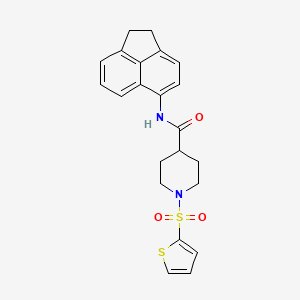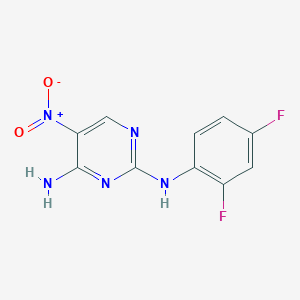![molecular formula C18H16FN7 B6494707 N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334373-80-6](/img/structure/B6494707.png)
N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds have been reported to have potent inhibitory activity and selectivity, making them a promising therapeutic target for cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors . Another study reported the synthesis of 4,5-difunctionalized 1-bromobenzyl [1,2,3]triazole and 4,5-difunctionalized 1-(2-oxo-2-(p-tolylamino)ethyl-[1,2,3]triazole .Molecular Structure Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is structurally similar to the purine ring, making it a possible surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been explored in various studies . For example, one study reported that compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, reversibly bound to USP28 and directly affected its protein levels .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antimicrobial Activity
Triazolothiadiazine and its derivatives, which include the compound , have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
These compounds have also been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Activity
The antioxidant activity of these compounds has been reported . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
Triazolothiadiazine and its derivatives have shown antiviral activity . This suggests they could be used in the development of antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases, as they can regulate the activity of enzymes and thus influence the metabolic reactions in which the enzymes are involved.
Mécanisme D'action
Target of Action
It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their anti-gastric cancer effects . Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in gastric cancer pathways.
Mode of Action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives are known to have anti-proliferative effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key characteristic of cancer cells.
Biochemical Pathways
Given its potential anti-gastric cancer effects , it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and other processes relevant to cancer progression.
Result of Action
Given its potential anti-proliferative effects , it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other changes that inhibit the proliferation of cancer cells.
Orientations Futures
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been proposed as a promising template for designing new inhibitors for various proteins . Therefore, future research could focus on the development of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives with improved potency and selectivity for potential therapeutic applications.
Propriétés
IUPAC Name |
7-N-(4-fluorophenyl)-5-N-(1-phenylethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7/c1-11(12-5-3-2-4-6-12)20-18-22-16(15-17(23-18)25-26-24-15)21-14-9-7-13(19)8-10-14/h2-11H,1H3,(H3,20,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXDAAIGCZIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-methoxybenzamide](/img/structure/B6494631.png)
![3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6494635.png)
![2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B6494641.png)
![6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6494646.png)
![3-(3-oxo-3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6494650.png)
![12-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6494658.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494679.png)


![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6494710.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)